(E)-N-benzyl-3-(3-chlorophenyl)-2-cyanoprop-2-enamide
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Overview
Description
Synthesis Analysis
Synthesis analysis involves studying the methods used to create the compound. This can include various chemical reactions, catalysts used, reaction conditions, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), or mass spectrometry to determine the arrangement of atoms within the molecule .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It can include studying the reaction mechanisms, the products formed, and the conditions under which the reactions occur .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and various spectroscopic properties. These properties can often be found in chemical databases .Scientific Research Applications
Medicinal Chemistry and Drug Development
(a) Anti-Inflammatory Properties: The (E)-N-benzyl-3-(3-chlorophenyl)-2-cyanoprop-2-enamide scaffold has shown promise as an anti-inflammatory agent. Researchers investigate its potential to inhibit inflammatory pathways, making it a valuable candidate for drug development .
(b) Anticancer Potential: Studies suggest that this compound may exhibit anticancer properties. Its unique structure could interfere with cancer cell growth or signaling pathways, making it an exciting target for further investigation .
Organic Electronics and Semiconductors
(a) Organic Field-Effect Transistors (OFETs): The thiophene ring system in this compound contributes to its semiconducting properties. Researchers explore its use in OFETs, aiming to create flexible, lightweight electronic devices with improved performance .
Corrosion Inhibition
The presence of thiophene derivatives in industrial chemistry and material science is well-established. These compounds serve as effective corrosion inhibitors, protecting metals and alloys from degradation in aggressive environments .
Pharmacological Applications
(a) Antimicrobial Activity: Researchers investigate the compound’s potential as an antimicrobial agent. Its unique structure may disrupt microbial membranes or metabolic pathways, offering new avenues for combating infections .
(b) Antihypertensive and Anti-Atherosclerotic Properties: Certain thiophene-containing molecules exhibit antihypertensive and anti-atherosclerotic effects. The (E)-N-benzyl-3-(3-chlorophenyl)-2-cyanoprop-2-enamide scaffold could contribute to these beneficial properties .
Synthesis of Biologically Active Compounds
The heterocyclization of various substrates to form thiophene derivatives has been a focus of recent research. Chemists explore innovative synthetic routes to access diverse analogs with potential biological activities .
Starting Material for Pharmaceutical Synthesis
The compound serves as a versatile starting material in pharmaceutical synthesis. Its unique reactivity allows chemists to build complex molecular frameworks, facilitating the creation of novel drugs and therapeutic agents.
Mechanism of Action
Target of Action
The primary targets of the compound (2E)-N-benzyl-3-(3-chlorophenyl)-2-cyanoprop-2-enamide are currently unknown. This compound is structurally similar to other indole derivatives, which are known to bind with high affinity to multiple receptors . .
Mode of Action
It is believed to act as a proton-transfer reagent, allowing the transfer of protons from one molecule to another. Additionally, it is believed to act as an electron-transfer reagent, allowing the transfer of electrons from one molecule to another.
Biochemical Pathways
The compound may affect various biochemical pathways. Indole derivatives, which are structurally similar to this compound, are known to have diverse biological activities
Result of Action
The molecular and cellular effects of the compound’s action are not yet knownIt is known that indole derivatives, which are structurally similar to this compound, have diverse biological activities .
Safety and Hazards
properties
IUPAC Name |
(E)-N-benzyl-3-(3-chlorophenyl)-2-cyanoprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O/c18-16-8-4-7-14(10-16)9-15(11-19)17(21)20-12-13-5-2-1-3-6-13/h1-10H,12H2,(H,20,21)/b15-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWCPFMPOPVYKG-OQLLNIDSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CC(=CC=C2)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C(=C/C2=CC(=CC=C2)Cl)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-benzyl-3-(3-chlorophenyl)-2-cyanoprop-2-enamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.